

Application Note: Quantification of Omeprazole Magnesium in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Omeprazole-magnesium

Cat. No.: B10761632

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Introduction

Omeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal conditions.[1] It works by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme system (the proton pump) in gastric parietal cells, which suppresses gastric acid secretion.[2][3] Accurate quantification of omeprazole in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of omeprazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a preferred method for bioanalysis due to its high sensitivity and selectivity.[1] The method described is applicable to the quantification of omeprazole following administration of omeprazole magnesium, as the active moiety in circulation is omeprazole.

Principle

This method involves the extraction of omeprazole and an internal standard (IS) from human plasma, followed by chromatographic separation and detection using a tandem mass spectrometer. The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of omeprazole, is considered the "gold standard" as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[4][5] Alternatively, other structurally similar compounds like lansoprazole or tolbutamide can be used as internal

standards.[2][6][7] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[6]

Experimental Protocols

Materials and Reagents

- Omeprazole reference standard
- Internal Standard (e.g., (N)-Methyl omeprazole-d3, 4-Desmethoxy Omeprazole-d3, Lansoprazole, or Tolbutamide)[2][4][5][7]
- HPLC-grade methanol, acetonitrile, and water[2][4]
- Formic acid or ammonium acetate/bicarbonate for mobile phase modification[2][4]
- Human plasma (with anticoagulant, e.g., EDTA)
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Nitrogen evaporator (if required)

Preparation of Stock and Working Solutions

- Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole reference standard in 10 mL of methanol.[5]
- Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol or acetonitrile.[5][8]
- Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC)

samples.^[5] Prepare a working solution of the internal standard by diluting the stock solution with the same diluent.^[5]

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and high-throughput sample preparation method.^[9]^[10]

- Pipette 100 µL of human plasma into a microcentrifuge tube.^[5]
- Add 25 µL of the internal standard working solution and vortex for 30 seconds.^[5]
- Add 300 µL of acetonitrile to precipitate the plasma proteins.^[5]
- Vortex the mixture for 1 minute.^[5]
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.^[5]
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.^[4] Depending on the sensitivity required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase.^[4]

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters:

Parameter	Typical Value
Column	C18 column (e.g., YMC-Pack Pro C18, 50x2.0 mm I.D.) [11]
Mobile Phase A	0.1% formic acid in water or 5-10 mM ammonium acetate/bicarbonate [2] [4]
Mobile Phase B	0.1% formic acid in acetonitrile or methanol [4]
Gradient	Isocratic or gradient elution can be used. A typical isocratic ratio is 70:30 (B:A). [2]
Flow Rate	0.2 - 1.0 mL/min [2] [11]
Injection Volume	10 µL [2] [12]
Column Temperature	35 °C

Mass Spectrometry (MS) Parameters:

Parameter	Typical Value
Ionization Mode	Electrospray Ionization (ESI), Positive Mode [2]
Scan Type	Multiple Reaction Monitoring (MRM) [2]
Nebulizer Gas	Nitrogen [2]
Curtain Gas	Nitrogen [2]
Collision Gas	Argon [13]
MRM Transitions	See Table 1 below

Table 1: Example MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Omeprazole	346.1 / 346.2 / 346.3[10][12] [13]	197.9 / 198.0[10][12][13]
(N)-Methyl omeprazole-d3 (IS)	363.2	215.0[1]
Lansoprazole (IS)	369.98[13]	252.0[13]
Tolbutamide (IS)	271.1	155.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Presentation

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[6]
[14] Key validation parameters are summarized below.

Table 2: Typical Linearity and Sensitivity Data

Parameter	Method with Deuterated IS (Expected)	Method with Lansoprazole IS	Method with Tolbutamide IS
Linearity Range (ng/mL)	1 - 2000[5]	5.0 - 4013[5]	1.0 - 2000[5][7]
Correlation Coefficient (r ²)	> 0.999[5]	> 0.99[5]	> 0.999[5]
LLOQ (ng/mL)	1.0[7]	5.0[5]	1.0[5]

Table 3: Typical Accuracy and Precision Data

QC Level	Concentration (ng/mL)	Accuracy (% Bias) - Deuterated IS (Expected)	Precision (%RSD) - Deuterated IS (Expected)
Low QC	3.0	Within $\pm 15\%$	$\leq 15\%$
Medium QC	100	Within $\pm 15\%$	$\leq 15\%$
High QC	1500	Within $\pm 15\%$	$\leq 15\%$

Accuracy and precision should be assessed by analyzing QC samples in at least five replicates on three separate days. The mean accuracy should be within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).^[5]

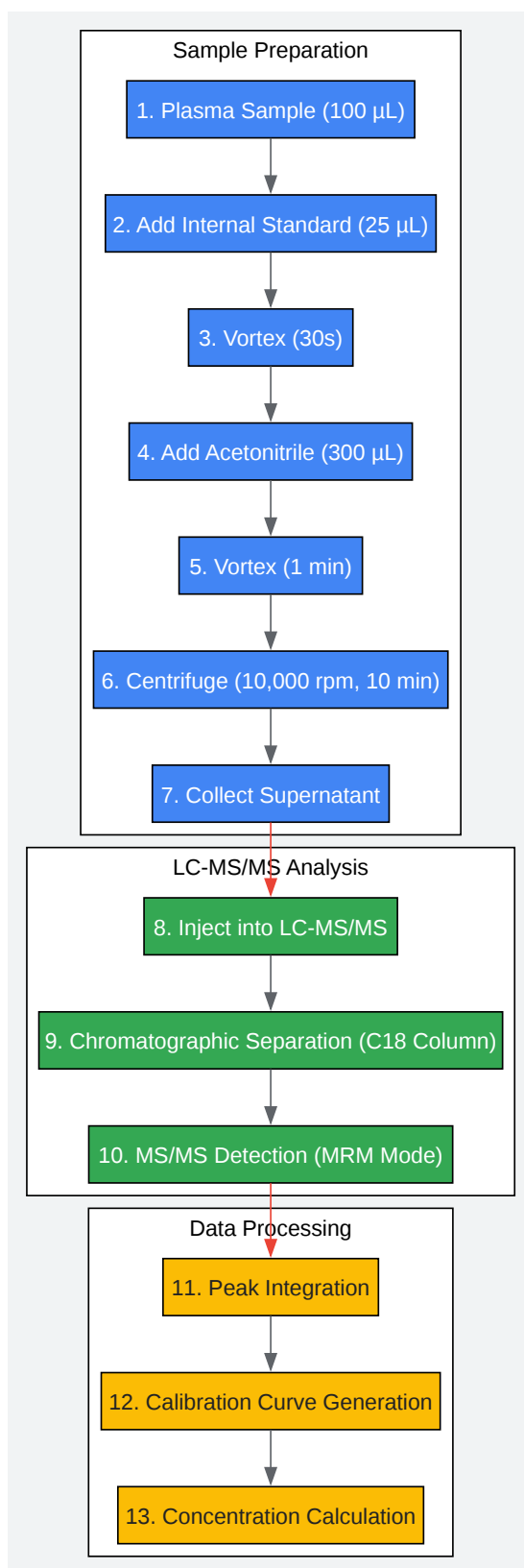
Table 4: Typical Recovery Data

QC Level	Mean Recovery (%)
Low QC	> 85%
Medium QC	> 85%
High QC	> 85%

Recovery is determined by comparing the peak areas of omeprazole in extracted plasma samples to those of unextracted standards.^[5]

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for LC-MS/MS quantification of omeprazole in plasma.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of omeprazole in human plasma. The simple protein precipitation method allows for high-throughput analysis, which is essential in drug development and clinical research.[1][15] The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results by correcting for experimental variability.[1][4] This validated method is well-suited for pharmacokinetic studies and other applications requiring precise bioanalysis of omeprazole.

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